2,1-Benzisoxazole-4-carboxylic acid, 1,3-dihydro-3-oxo-
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Overview
Description
2,1-Benzisoxazole-4-carboxylic acid, 1,3-dihydro-3-oxo- is a heterocyclic compound with the molecular formula C8H5NO4 It is characterized by a fused isoxazole ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,1-Benzisoxazole-4-carboxylic acid, 1,3-dihydro-3-oxo- typically involves the cyclization of ortho-substituted benzene derivatives. One common method is the condensation of nitroarenes with arylacetonitriles in the presence of strong bases and silylating agents. This reaction proceeds through the formation of a sigma-adduct, which then undergoes cyclization to form the isoxazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,1-Benzisoxazole-4-carboxylic acid, 1,3-dihydro-3-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
2,1-Benzisoxazole-4-carboxylic acid, 1,3-dihydro-3-oxo- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,1-Benzisoxazole-4-carboxylic acid, 1,3-dihydro-3-oxo- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
2,1-Benzisoxazole: A simpler analog without the carboxylic acid group.
3-oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid: A closely related compound with similar structural features.
Uniqueness: 2,1-Benzisoxazole-4-carboxylic acid, 1,3-dihydro-3-oxo- is unique due to the presence of both the isoxazole ring and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H5NO4 |
---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
3-oxo-3aH-2,1-benzoxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H5NO4/c10-7(11)4-2-1-3-5-6(4)8(12)13-9-5/h1-3,6H,(H,10,11) |
InChI Key |
HCWGKIKGDDUFHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NOC(=O)C2C(=C1)C(=O)O |
Origin of Product |
United States |
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